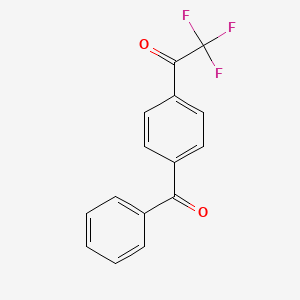
1-(4-Benzoylphenyl)-2,2,2-trifluoroethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Benzoylphenyl)-2,2,2-trifluoroethan-1-one is an organic compound characterized by the presence of a benzoyl group attached to a phenyl ring, which is further connected to a trifluoromethyl ketone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Benzoylphenyl)-2,2,2-trifluoroethan-1-one typically involves the reaction of 4-benzoylphenyl derivatives with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as triethylamine to facilitate the formation of the desired product. The reaction conditions often include maintaining a specific temperature range and ensuring an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Benzoylphenyl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 1-(4-benzoylphenyl)-2,2,2-trifluoroethanol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Aplicaciones Científicas De Investigación
1-(4-Benzoylphenyl)-2,2,2-trifluoroethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which 1-(4-Benzoylphenyl)-2,2,2-trifluoroethan-1-one exerts its effects involves interactions with specific molecular targets. The trifluoromethyl ketone group is known to interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can occur through covalent bonding or non-covalent interactions such as hydrogen bonding and van der Waals forces. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Benzophenone: Shares the benzoylphenyl structure but lacks the trifluoromethyl group.
4-Benzoylphenyl acrylate: Contains a similar benzoylphenyl moiety but with an acrylate group instead of a trifluoromethyl ketone.
4-Benzoylphenyl methacrylate: Similar to 4-benzoylphenyl acrylate but with a methacrylate group.
Uniqueness: 1-(4-Benzoylphenyl)-2,2,2-trifluoroethan-1-one is unique due to the presence of the trifluoromethyl ketone group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile compounds .
Propiedades
Fórmula molecular |
C15H9F3O2 |
|---|---|
Peso molecular |
278.22 g/mol |
Nombre IUPAC |
1-(4-benzoylphenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C15H9F3O2/c16-15(17,18)14(20)12-8-6-11(7-9-12)13(19)10-4-2-1-3-5-10/h1-9H |
Clave InChI |
YNEUFDIDKUKGDE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4,6-Difluoro-1,3,5-triazin-2-yl)amino]benzene-1-sulfonic acid](/img/structure/B13139060.png)
![N-Hydroxypyrazolo[1,5-a]pyridine-4-carboximidamide](/img/structure/B13139064.png)
![Tert-butyl (2-aminobicyclo[2.2.1]heptan-7-YL)carbamate](/img/structure/B13139066.png)
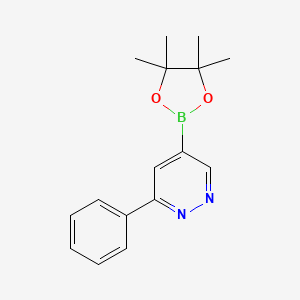
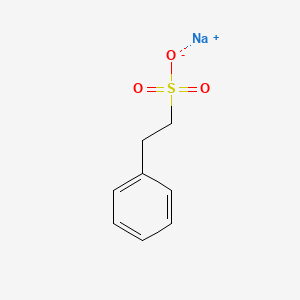
![6-Amino-[3,3'-bipyridine]-5-carbaldehyde](/img/structure/B13139084.png)
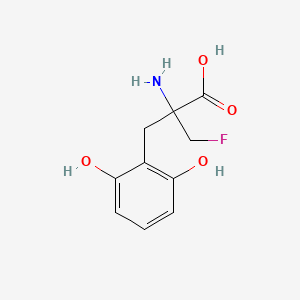
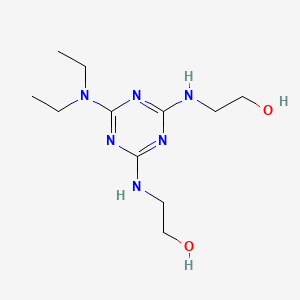
![1,4-Bis[di(propan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13139112.png)

![6-Chloro-[2,4'-bipyridine]-5-carbaldehyde](/img/structure/B13139128.png)
![tert-butyl 3-iodo-2-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-4-carboxylate](/img/structure/B13139133.png)

![(Z,2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxytetracos-15-enamide](/img/structure/B13139137.png)
